![molecular formula C20H24N2OS B4436968 N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436968.png)
N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide, also known as THP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. THP-1 is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it an attractive compound for researchers in different fields.
Mechanism of Action
N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor. The dopamine D3 receptor is involved in various physiological processes, including reward, motivation, and addiction. By blocking this receptor, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide can modulate these processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including modulating dopamine signaling, inducing apoptosis in cancer cells, and reducing inflammation. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has also been shown to have anxiolytic effects, which means it can reduce anxiety and stress-related behaviors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for specific modulation of dopamine signaling. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide is its potential off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including addiction, depression, and anxiety. Another area of interest is its potential as a tool for studying the role of dopamine receptors in different physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide and its potential limitations in lab experiments.
Conclusion:
In conclusion, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide is a benzamide derivative that has been extensively studied for its potential applications in scientific research. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, modulating dopamine signaling and leading to various biochemical and physiological effects. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has potential therapeutic applications in cancer treatment and neurological and psychiatric disorders, as well as potential use as a tool for studying dopamine receptors. Further research is needed to fully understand the potential of N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide and its limitations in lab experiments.
Scientific Research Applications
N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been used in various scientific research applications, including cancer research, neurobiology, and pharmacology. In cancer research, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer treatment. In neurobiology, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been used to study the role of dopamine receptors in the brain, and its effects on behavior and cognition. In pharmacology, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been used as a reference compound for the development of new drugs targeting specific receptors.
properties
IUPAC Name |
N-(2-phenylsulfanylethyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(21-12-15-24-19-6-2-1-3-7-19)18-10-8-17(9-11-18)16-22-13-4-5-14-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOWQTXTNBEXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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